A-1155463
Overview
Description
A-1155463 is a highly potent and selective inhibitor of the B-cell lymphoma-extra large (BCL-XL) protein. BCL-XL is a member of the B-cell lymphoma 2 (BCL-2) family of proteins, which play a crucial role in regulating apoptosis, or programmed cell death. By inhibiting BCL-XL, this compound promotes apoptosis in cancer cells that are dependent on BCL-XL for survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
A-1155463 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthetic route typically involves the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a cyclization reaction.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety is introduced through a nucleophilic substitution reaction.
Coupling with the Thiazole Carboxylic Acid: The final step involves coupling the isoquinoline-benzothiazole intermediate with thiazole carboxylic acid under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
A-1155463 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
A-1155463 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of BCL-XL in cancer cell survival and to develop new cancer therapies.
Apoptosis Studies: The compound is used to investigate the mechanisms of apoptosis and the role of BCL-XL in regulating cell death.
Drug Development: This compound serves as a lead compound for the development of new BCL-XL inhibitors with improved efficacy and selectivity.
Mechanism of Action
A-1155463 exerts its effects by binding to the BCL-XL protein and inhibiting its anti-apoptotic function. This leads to the activation of pro-apoptotic proteins such as BCL-2-interacting mediator of cell death (BIM) and BCL-2-associated X protein (BAX), which promote mitochondrial outer membrane permeabilization and the release of cytochrome c. This ultimately triggers the activation of caspases and the execution of apoptosis .
Comparison with Similar Compounds
Similar Compounds
A-1331852: Another potent BCL-XL inhibitor with similar structure and function.
ABT-263 (Navitoclax): A dual inhibitor of BCL-2 and BCL-XL, used in cancer therapy.
WEHI-539: A selective BCL-XL inhibitor with a different chemical structure.
Uniqueness
A-1155463 is unique due to its high selectivity for BCL-XL over other BCL-2 family proteins, such as BCL-2 and myeloid cell leukemia 1 (MCL-1). This selectivity reduces the risk of off-target effects and enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
2-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]-5-[3-[4-[3-(dimethylamino)prop-1-ynyl]-2-fluorophenoxy]propyl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32FN5O4S2/c1-40(2)17-6-8-22-14-15-28(26(36)20-22)45-19-7-13-30-31(33(43)44)38-35(47-30)41-18-16-23-9-5-10-24(25(23)21-41)32(42)39-34-37-27-11-3-4-12-29(27)46-34/h3-5,9-12,14-15,20H,7,13,16-19,21H2,1-2H3,(H,43,44)(H,37,39,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYCFODXNRVBTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CC1=CC(=C(C=C1)OCCCC2=C(N=C(S2)N3CCC4=C(C3)C(=CC=C4)C(=O)NC5=NC6=CC=CC=C6S5)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32FN5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
669.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does A-1155463 interact with BCL-XL and what are the downstream consequences?
A1: this compound binds with picomolar affinity to the BH3-binding groove of BCL-XL. [ [] ] This binding prevents BCL-XL from sequestering pro-apoptotic proteins like BAK and BAX, ultimately leading to the activation of the mitochondrial apoptotic pathway. [ [, , ] ] This cascade culminates in caspase activation and programmed cell death. [ [, , ] ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C34H31FN6O4S2, and its molecular weight is 666.8 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research papers don't delve into detailed spectroscopic data, they do confirm its structural characterization through X-ray crystallography, revealing key interactions within the BCL-XL binding pocket. [ [, , ] ]
Q4: Has the performance of this compound been evaluated under various conditions?
A4: The provided research primarily focuses on the biological activity and in vitro/in vivo efficacy of this compound. Information regarding its material compatibility and stability under diverse conditions is not explicitly addressed.
Q5: Does this compound exhibit any catalytic properties?
A5: this compound functions as an inhibitor, specifically targeting BCL-XL. There is no evidence suggesting it possesses catalytic properties.
Q6: Have computational methods been employed in the development or study of this compound?
A6: Yes, structure-based drug design, guided by X-ray crystallography, played a significant role in the development of this compound. [ [, , ] ] This approach optimized the compound's interactions within the BCL-XL binding pocket, enhancing its potency and selectivity. Quantitative systems pharmacology (QSP) modeling has also been used to simulate the response of virtual tumors to this compound, offering insights into its efficacy and potential resistance mechanisms. [ [] ]
Q7: How do structural modifications of this compound affect its activity, potency, and selectivity?
A7: Research highlights that introducing sp3-rich moieties within the this compound scaffold enhances its interaction with the P4 pocket of BCL-XL, improving potency and selectivity. [ [] ] Additionally, rigidifying the pharmacophore contributes to increased activity. [ [] ] These findings underscore the importance of specific structural features for optimal BCL-XL inhibition.
Q8: What is known about the stability of this compound and are there strategies to improve its formulation?
A8: The provided research primarily focuses on the biological activity of this compound. Specific details regarding its stability under various conditions or formulation strategies to enhance its solubility or bioavailability are not extensively discussed.
Q9: In which models has this compound shown efficacy?
A9: this compound demonstrates potent in vitro activity against a range of cancer cell lines, including lymphoma, leukemia, myeloma, and small cell lung cancer, especially those dependent on BCL-XL for survival. [ [, , , , , , , , , ] ] In vivo studies using xenograft models further confirm its efficacy in inhibiting tumor growth, particularly in combination with other agents. [ [, , , , , , ] ]
Q10: What are the known resistance mechanisms to this compound?
A10: Research indicates that upregulation of other anti-apoptotic proteins, particularly MCL-1, can contribute to resistance to this compound. [ [, , ] ] Combining this compound with MCL-1 inhibitors shows promise in overcoming this resistance. [ [, , , ] ] Additionally, high BCL-XL expression in platelets underlies its on-target toxicity. [ [, ] ]
Q11: Does cross-resistance exist between this compound and other BCL-2 family inhibitors?
A11: Cross-resistance is a concern with BH3 mimetics. Cells resistant to venetoclax, a BCL-2 selective inhibitor, often exhibit increased MCL-1 or BCL-XL expression, rendering them less sensitive to this compound. [ [, , ] ] Combining inhibitors targeting different BCL-2 family members is a strategy to overcome this challenge. [ [, , , , , , ] ]
Q12: Are there strategies for improving the delivery of this compound or biomarkers to predict its efficacy?
A12: While the provided research doesn't delve into specific drug delivery strategies for this compound, it highlights the potential of BCL-XL expression as a biomarker for predicting sensitivity to the drug. [ [, , , ] ]
Q13: What analytical methods are used to characterize and quantify this compound?
A13: The research papers primarily focus on the biological effects of this compound. Details regarding specific analytical methods for its characterization, quantification, or quality control are not extensively provided.
Q14: Is there information on the environmental impact, solubility, or immunological responses associated with this compound?
A14: As a preclinical research compound, detailed information regarding these aspects of this compound is not readily available in the provided research papers.
Q15: What are the key milestones in the development of this compound and its potential for cross-disciplinary applications?
A15: Key milestones include its discovery through NMR fragment screening and structure-based optimization, demonstrating its potency and selectivity for BCL-XL. [ [] ] The identification of BCL-XL as a therapeutic target in various cancers and the development of this compound represents a significant advance. Its application extends beyond oncology, showing promise as a senolytic agent by selectively eliminating senescent cells. [ [, ] ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.